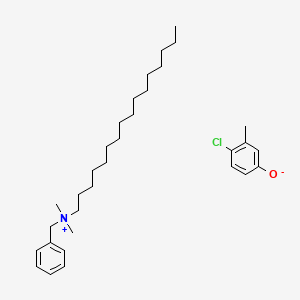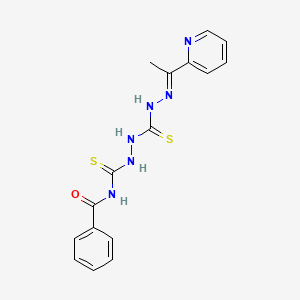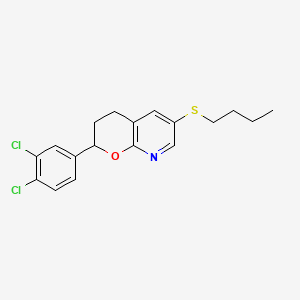
2-Indancarboxylic aicd, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an indane ring system, an amidinothio group, and a dioxo functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 2-Indancarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The amidinothio group is introduced through a nucleophilic substitution reaction using thiourea. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial. The purification process often includes recrystallization and chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amidinothio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiourea in ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The amidinothio group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The dioxo functionality may participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-indan-2-carboxylic acid methyl ester
- 2-Indancarboxylic acid, 2-(amino)-1,3-dioxo-, ethyl ester
- 2-Indancarboxylic acid, 2-(hydroxy)-1,3-dioxo-, ethyl ester
Uniqueness
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride is unique due to the presence of the amidinothio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Properties
CAS No. |
2988-58-1 |
|---|---|
Molecular Formula |
C13H13ClN2O4S |
Molecular Weight |
328.77 g/mol |
IUPAC Name |
ethyl 2-carbamimidoylsulfanyl-1,3-dioxoindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H12N2O4S.ClH/c1-2-19-11(18)13(20-12(14)15)9(16)7-5-3-4-6-8(7)10(13)17;/h3-6H,2H2,1H3,(H3,14,15);1H |
InChI Key |
CUHLYSVTCLLNIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=O)C2=CC=CC=C2C1=O)SC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
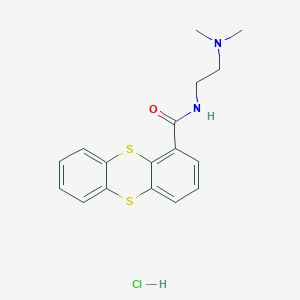
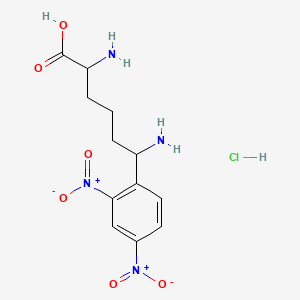
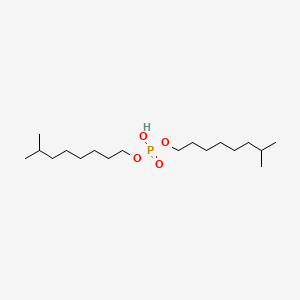
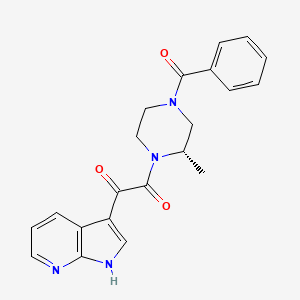
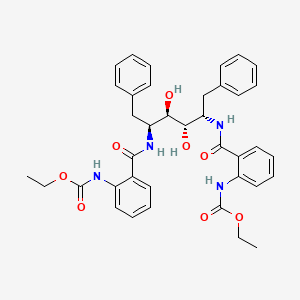
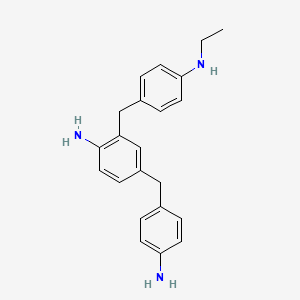
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
